molecular formula C27H52O3 B12642440 Tetrahydrofurfuryl docosanoate CAS No. 94201-64-6

Tetrahydrofurfuryl docosanoate

Cat. No.: B12642440
CAS No.: 94201-64-6
M. Wt: 424.7 g/mol
InChI Key: SSUIWAUQJQTACD-UHFFFAOYSA-N
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Description

Tetrahydrofurfuryl docosanoate is a long-chain ester derivative of tetrahydrofurfuryl alcohol (CAS No. 97-99-4) and docosanoic acid (a C22 saturated fatty acid). The ester’s long carbon chain likely enhances lipid solubility and stability, distinguishing it from shorter-chain analogs like tetrahydrofurfuryl acrylate or methacrylate. Below, we compare its structural and functional attributes with similar tetrahydrofurfuryl esters and related compounds based on available evidence.

Properties

CAS No.

94201-64-6

Molecular Formula

C27H52O3

Molecular Weight

424.7 g/mol

IUPAC Name

oxolan-2-ylmethyl docosanoate

InChI

InChI=1S/C27H52O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-23-27(28)30-25-26-22-21-24-29-26/h26H,2-25H2,1H3

InChI Key

SSUIWAUQJQTACD-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCCCCCC(=O)OCC1CCCO1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Tetrahydrofurfuryl docosanoate can be synthesized through the esterification reaction between tetrahydrofurfuryl alcohol and docosanoic acid. The reaction typically involves the use of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, to facilitate the esterification process. The reaction is carried out under reflux conditions, with the removal of water to drive the reaction to completion.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of high-purity reactants and efficient separation techniques ensures the production of high-quality this compound.

Chemical Reactions Analysis

Types of Reactions

Tetrahydrofurfuryl docosanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids and other oxidation products.

    Reduction: Reduction reactions can convert the ester group to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles like amines and alcohols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions include carboxylic acids, alcohols, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Tetrahydrofurfuryl docosanoate has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a model compound for studying esterification and hydrolysis reactions.

    Biology: The compound is investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Research explores its potential as a drug delivery agent due to its ester linkage, which can be hydrolyzed in biological systems.

    Industry: It is used in the formulation of lubricants, surfactants, and other industrial products due to its unique chemical properties.

Mechanism of Action

The mechanism of action of tetrahydrofurfuryl docosanoate involves its interaction with molecular targets through its ester functional group. The ester linkage can undergo hydrolysis in the presence of enzymes, releasing tetrahydrofurfuryl alcohol and docosanoic acid. These products can then interact with various biological pathways, exerting their effects.

Comparison with Similar Compounds

Tetrahydrofurfuryl Acrylate (THFA) and Methacrylate (THFMA)

  • Structure : THFA (C₈H₁₂O₃) and THFMA (C₉H₁₄O₃) feature acrylate/methacrylate groups attached to a tetrahydrofuran ring .
  • Applications : Primarily used in polymer synthesis (e.g., adhesives, coatings) due to their reactive vinyl groups, which enable cross-linking .
  • Toxicity: THFMA exhibits low acute oral toxicity (NOAEL: 120 mg/kg bw/day in rats) but causes reproductive and developmental toxicity via its metabolite, tetrahydrofurfuryl alcohol .
  • Metabolism : Hydrolyzes in vivo to tetrahydrofurfuryl alcohol and acrylic/methacrylic acid, with systemic toxicity driven by the alcohol metabolite .

Tetrahydrofurfuryl Propionate

  • Structure : Features a propionate (C3) ester group.
  • Applications : Market data indicate use in flavorings and fragrances, with a projected global market value of US$ million by 2031 .
  • Differentiation: Shorter chain length compared to docosanoate may enhance volatility and solubility in hydrophilic matrices.

Tetrahydrofurfuryl Chloride

  • Structure : Contains a reactive chloromethyl group.
  • Applications : Key intermediate in synthesizing amines, ethers, and polymers (e.g., tetrahydrofurfuryl acrylate derivatives) .

Other Derivatives

  • Tetrahydrofurfuryl Alcohol : Common metabolite of tetrahydrofurfuryl esters; linked to reproductive toxicity in rodent studies .
  • Tetrahydrofurfuryl Bromide : Used in organic synthesis; similar reactivity to chloride but with bromine’s higher leaving-group ability .

Data Tables: Comparative Analysis

Table 1. Structural and Functional Comparison

Compound Molecular Formula Molecular Weight (g/mol) Key Applications Toxicity Profile
Tetrahydrofurfuryl acrylate C₈H₁₂O₃ 156.18 Polymers, adhesives Skin irritant, reproductive toxicity
Tetrahydrofurfuryl methacrylate C₉H₁₄O₃ 170.21 Coatings, sealants Developmental toxicity
Tetrahydrofurfuryl propionate C₈H₁₄O₃ 158.20 Flavors, fragrances Limited data
Tetrahydrofurfuryl chloride C₅H₉ClO 120.58 Synthetic intermediate Potential alkylating agent
Tetrahydrofurfuryl docosanoate* C₂₇H₅₂O₃ 424.70 Lubricants, surfactants Insufficient data

*Note: Docosanoate properties inferred from structural analogs.

Table 2. Metabolic Pathways and Hazards

Compound Primary Metabolites Systemic Toxicity Driver
THFA/THFMA Tetrahydrofurfuryl alcohol, acrylic acid Tetrahydrofurfuryl alcohol
Tetrahydrofurfuryl propionate Tetrahydrofurfuryl alcohol, propionic acid Likely alcohol metabolite
Tetrahydrofurfuryl chloride Tetrahydrofurfuryl alcohol Alcohol (if hydrolyzed)

Key Insights and Trends

  • Chain Length vs. Reactivity: Shorter esters (acrylate, methacrylate) exhibit higher reactivity due to unsaturated vinyl groups, making them suitable for polymerization. Longer chains (e.g., docosanoate) likely prioritize stability and lipid solubility.
  • Toxicity Correlation : Reproductive and developmental toxicity in THFA/THFMA are metabolite-driven, suggesting similar risks for other esters if hydrolyzed to tetrahydrofurfuryl alcohol .
  • Market Differentiation: While THFA/THFMA dominate industrial polymer markets, docosanoate’s niche may lie in high-performance lubricants or emulsifiers, leveraging its long alkyl chain.

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